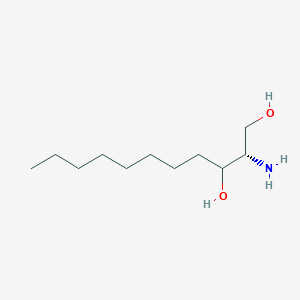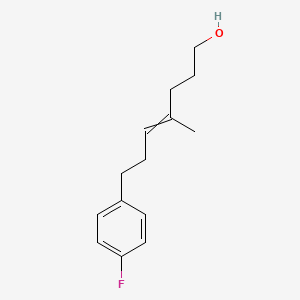
7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a heptenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 4-methylhept-4-en-1-ol.
Grignard Reaction: A Grignard reagent is prepared by reacting 4-fluorobenzaldehyde with magnesium in the presence of anhydrous ether. This forms the corresponding Grignard reagent.
Addition Reaction: The Grignard reagent is then added to 4-methylhept-4-en-1-ol under controlled conditions to form the desired product, this compound.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Applications De Recherche Scientifique
7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, by binding to the active site and inhibiting its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups, such as 4-fluorophenyl chloroformate and 4-fluorophenyl acetic acid.
Heptenol derivatives: Compounds with similar heptenol backbones, such as 4-methylhept-4-en-1-ol and 7-phenylhept-4-en-1-ol.
Uniqueness
7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol is unique due to the combination of its fluorophenyl group and heptenol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
917611-95-1 |
|---|---|
Formule moléculaire |
C14H19FO |
Poids moléculaire |
222.30 g/mol |
Nom IUPAC |
7-(4-fluorophenyl)-4-methylhept-4-en-1-ol |
InChI |
InChI=1S/C14H19FO/c1-12(5-3-11-16)4-2-6-13-7-9-14(15)10-8-13/h4,7-10,16H,2-3,5-6,11H2,1H3 |
Clé InChI |
YNHDDHFHMQRYFF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CC=C(C=C1)F)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


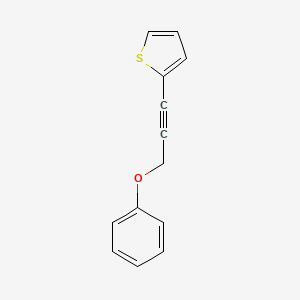
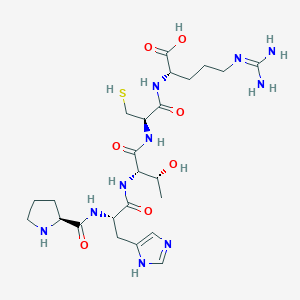

![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
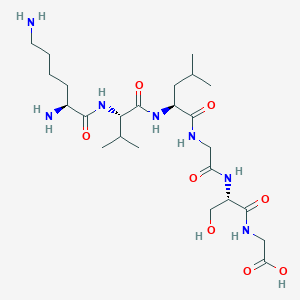

![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)

![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)
